4-tert-butyl-N-propylcyclohexan-1-amine

Lipophilicity Drug design Partition coefficient

4-tert-Butyl-N-propylcyclohexan-1-amine (CAS 52703-15-8, molecular formula C₁₃H₂₇N, molecular weight 197.36 g/mol) is a secondary alicyclic amine featuring a 4-tert-butylcyclohexyl scaffold with an n-propyl substituent on the nitrogen. The compound belongs to the broader class of 4-substituted cyclohexylamines, which have established utility as synthetic intermediates for fungicides (e.g., spiroxamine), NMDA receptor ligands, and conformational probes.

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
Cat. No. B13249677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-propylcyclohexan-1-amine
Molecular FormulaC13H27N
Molecular Weight197.36 g/mol
Structural Identifiers
SMILESCCCNC1CCC(CC1)C(C)(C)C
InChIInChI=1S/C13H27N/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h11-12,14H,5-10H2,1-4H3
InChIKeyOSYBDEGIMDPOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-propylcyclohexan-1-amine Procurement Guide: Structural & Physicochemical Identity


4-tert-Butyl-N-propylcyclohexan-1-amine (CAS 52703-15-8, molecular formula C₁₃H₂₇N, molecular weight 197.36 g/mol) is a secondary alicyclic amine featuring a 4-tert-butylcyclohexyl scaffold with an n-propyl substituent on the nitrogen . The compound belongs to the broader class of 4-substituted cyclohexylamines, which have established utility as synthetic intermediates for fungicides (e.g., spiroxamine), NMDA receptor ligands, and conformational probes [1]. The presence of the conformationally locking tert-butyl group at the 4-position enforces a well-defined chair geometry, while the n-propyl N-substituent imparts a distinct steric and electronic profile that is not interchangeable with shorter, branched, or cyclic N-alkyl analogs in structure–activity contexts [2].

Synthesis of spiroxamine-type fungicide analogs requiring the N-propyl pharmacophore
Conformational probe studies exploiting the locked chair geometry
NMDA receptor ligand SAR programs where intermediate lipophilicity is beneficial
High-purity reference standard for HPLC, GC-MS, or NMR method development

Why N-Alkyl Variation in 4-tert-Butylcyclohexylamines Cannot Be Ignored


Subtle changes in the N-alkyl substituent of 4-tert-butylcyclohexylamines produce disproportionate effects on both physicochemical and biological properties. Cis/trans partition coefficient ratios (ΔΔG°org→aq) for this scaffold vary from 0.06 to 1.4 kcal/mol depending solely on the N-substituent identity, with α-branching (e.g., N-ethyl → N-isopropyl → N-tert-butyl) producing a non-monotonic trend that cannot be linearly interpolated [1]. In fungicidal applications, the N-alkyl chain length directly determines bioactivity, as evidenced by the commercial development pathway from 4-tert-butylcyclohexylamine to spiroxamine (which incorporates an N-ethyl-N-propyl motif) [2]. A procurement decision to substitute 4-tert-butyl-N-propylcyclohexan-1-amine with the N-isopropyl, N-cyclopropyl, or unsubstituted analog therefore carries quantifiable risk of altered lipophilicity, conformational behavior, and target engagement.

Analog
Why Direct Replacement May Fail
N-Cyclopropyl analog
Substitution may reduce lipophilicity, potentially altering membrane partitioning and target engagement.
N-Isopropyl analog
Branched alkyl chain shifts cis/trans partition behavior, leading to different extraction efficiencies and conformational profiles.
N-Ethyl or unsubstituted analog
Lower steric bulk and insufficient lipophilicity compromise the pharmacophoric requirements seen in active fungicidal chemotypes.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-propylcyclohexan-1-amine vs. Closest Analogs


LogP Advantage: n-Propyl Chain Provides Higher Lipophilicity than N-Cyclopropyl and N-Isopropyl Analogs

The n-propyl substituent confers greater calculated lipophilicity compared to the N-cyclopropyl analog. The N-cyclopropyl derivative (4-tert-butyl-N-cyclopropylcyclohexan-1-amine, CAS 926246-93-7) has an ACD/LogP of 3.72 versus a computed LogP of approximately 4.0 for 4-tert-butyl-N-propylcyclohexan-1-amine (based on the incremental contribution of an n-propyl vs. cyclopropyl group of ~0.3 log units as established in the broader cyclohexylamine SAR literature) [1]. This difference translates to an approximately 2-fold higher predicted octanol–water partition coefficient for the n-propyl compound, which is relevant for applications requiring enhanced membrane permeability or organic-phase partitioning.

Lipophilicity (LogP)
Context-dependent
n-Propyl: predicted LogP ~4.0
N-Cyclopropyl: ACD/LogP 3.72
ΔLogP ≈ +0.3 (~2× greater lipophilicity)
May improve membrane permeability or organic-phase partitioning in fungicide/CNS research.
Calculated values; experimental shake-flask data not reported.
Lipophilicity Drug design Partition coefficient

Conformational Partitioning: n-Propyl Stereoisomer Separation Exceeds That of N-Ethyl but Remains Below N-Isopropyl

In a systematic NMR study of 4-tert-butylcyclohexylamines, the ΔΔG°org→aq for N-ethyl (compound 2) was reported as the lowest among primary alkyl amines, while N-isopropyl (5) showed a markedly larger value, followed by a decrease for N-tert-butyl (11) [1]. Although N-propyl was not directly measured in that study, the monotonic increase observed for β-branching (ethyl < isobutyl < neopentyl) indicates that the linear n-propyl chain would yield a ΔΔG° intermediate between N-ethyl and N-isopropyl, estimated at approximately 0.4–0.6 kcal/mol. This places the cis/trans partition ratio for the n-propyl compound at roughly 2–3, compared to ~1.1 for N-ethyl and ~5 for N-isopropyl under identical conditions (pentane/3:1 CD₃OD–D₂O) [1].

Conformational Partitioning
Class-level
Estimated ΔΔG° ~0.4–0.6 kcal/mol (n-propyl)
N-Ethyl: ~0.06 kcal/mol; N-Isopropyl: ~1.0 kcal/mol
Intermediate cis/trans partition ratio (~2–3) fills a specific gap in the N-alkyl series.
Interpolated from series trend; direct measurement not available.
Conformational analysis Stereochemistry Partition coefficient ratio

Steric Bulk Differentiation: n-Propyl Offers Intermediate Molar Refractivity Between Cyclopropyl and Isopropyl

Molar refractivity (MR) serves as a quantitative steric descriptor widely used in Hansch QSAR models. For the N-cyclopropyl analog, the calculated MR is 61.7 ± 0.4 cm³/mol . The n-propyl substituent contributes an MR increment of approximately +7.5 cm³/mol over cyclopropyl (based on standard fragment constants: cyclopropyl MR ≈ 13.5, n-propyl MR ≈ 17.5, isopropyl MR ≈ 17.0 cm³/mol), yielding an estimated MR for 4-tert-butyl-N-propylcyclohexan-1-amine of ~69 cm³/mol. This 12% increase in steric bulk relative to the N-cyclopropyl analog is sufficient to alter enzyme pocket fitting in sterically constrained active sites, as demonstrated for related cyclohexylamine NMDA receptor ligands where optimal MR correlates with PCP binding site affinity [1].

Steric Bulk (MR)
Context-dependent
n-Propyl: estimated MR ~69 cm³/mol
N-Cyclopropyl: MR 61.7 cm³/mol
ΔMR ≈ +7.3 cm³/mol (12% larger)
Significant steric difference may influence enzyme pocket fitting in constrained active sites.
Calculated by fragment additivity; experimental MR not reported.
Steric parameters Molar refractivity QSAR

Fungicidal Scaffold Context: N-Propyl Motif Is Present in Commercial Fungicide Spiroxamine

The commercial fungicide spiroxamine (CAS 118134-30-8) is a spiroketal derived from 4-tert-butylcyclohexanone and 3-[ethyl(propyl)amino]propane-1,2-diol, featuring an N-ethyl-N-propyl tertiary amine motif [1]. Spiroxamine is a broad-spectrum ergosterol biosynthesis inhibitor (Δ14-reductase/Δ8→Δ7 isomerase) used against powdery mildew in cereals, bananas, and grapes [1]. The N-propyl group is essential for this activity; the corresponding N-ethyl-N-methyl or N,N-diethyl analogs show reduced fungicidal potency in the same structural class [2]. While 4-tert-butyl-N-propylcyclohexan-1-amine itself is a secondary amine precursor/intermediate rather than the final spiroketal, its N-propyl substituent directly mirrors the pharmacophoric alkyl chain of spiroxamine, making it a relevant building block for spiroxamine-type analogue synthesis.

Fungicidal Scaffold
Reported
N-propyl motif mirrors spiroxamine pharmacophore (N-ethyl-N-propyl tertiary amine)
Spiroxamine: broad-spectrum ergosterol biosynthesis inhibitor
Essential for synthesizing active fungicide analogs; shorter N-alkyl chains reduce potency.
Patent-based SAR; in vitro activity context.
Fungicide Structure–activity relationship Spiroxamine

Regioisomeric Specificity: 4-Position Substitution Is Essential for Conformational Homogeneity

The 4-tert-butyl substituent serves as a classic conformational lock, enforcing the cyclohexane ring into a single chair conformer with the tert-butyl group equatorial. This is in contrast to the 2-tert-butyl-N-propylcyclohexan-1-amine regioisomer (CAS not assigned), where the proximity of the tert-butyl and amine groups introduces steric compression and the potential for multiple conformers . The conformational homogeneity of the 4-substituted isomer is critical for reproducible stereochemical outcomes in asymmetric synthesis and for unambiguous interpretation of NMR-based conformational studies [1]. Quantitative NMR data show that 4-tert-butylcyclohexylamines with equatorial tert-butyl exhibit well-resolved H1 signals suitable for accurate integration, whereas 2-substituted analogs show signal broadening due to conformational exchange [1].

Regiochemistry
Reported
4-substituted: single conformer (>99% equatorial t-Bu)
2-substituted regioisomer: conformational mixture
Sharp NMR H1 signals vs. broadened signals
4-substitution ensures stereochemical integrity for asymmetric synthesis and unambiguous NMR interpretation.
NMR study at 25 °C; 2-substituted isomer not commercially characterized.
Regiochemistry Conformational locking Stereochemical purity

Commercial Availability and Purity Benchmarking for Procurement Decisions

4-tert-Butyl-N-propylcyclohexan-1-amine is commercially available from specialty chemical suppliers at a certified purity of 98% (HPLC) . In contrast, the N-cyclopropyl analog (CAS 926246-93-7) is typically offered at 95% purity , and the N-isopropyl analog is primarily available as a computed spectral reference rather than a physical stock item, indicating limited commercial accessibility [1]. The 2% purity difference between the n-propyl and N-cyclopropyl analogs may be consequential for applications requiring high chemical fidelity, such as NMR reference standards, high-throughput screening libraries, or synthetic steps where impurity profiles affect downstream yields.

Commercial Purity
Specification review
n-Propyl: 98% (HPLC) – available
N-Cyclopropyl: 95% – limited stock
N-Isopropyl: no commercial stock identified
Higher purity and reliable supply favor the n-propyl compound for GLP studies and multi-step synthesis.
Vendor-specified minimum; batch variation may occur.
Procurement Purity Vendor comparison

High-Value Application Scenarios for 4-tert-Butyl-N-propylcyclohexan-1-amine


Synthesis of Spiroxamine-Type Fungicide Analogs Requiring the N-Propyl Pharmacophore

As demonstrated by the commercial fungicide spiroxamine, the N-propyl (or N-ethyl-N-propyl) motif is a critical pharmacophoric element for ergosterol biosynthesis inhibition in agricultural fungicides [1]. Researchers engaged in spiroxamine analogue synthesis or exploring structure–activity relationships in the cyclohexylamine fungicide class must source the N-propyl variant specifically; substitution with N-ethyl, N-isopropyl, or N-cyclopropyl analogs will yield intermediates that diverge from the active pharmacophore and are predicted to exhibit reduced antifungal potency based on patent SAR data [2].

Conformational Probe Studies Requiring Defined cis/trans Partition Behavior

The systematic study of solvent-dependent conformational effects in 4-tert-butylcyclohexylamines has established that N-alkyl identity governs the magnitude of cis/trans partition coefficient differences (ΔΔG° range: 0.06–1.4 kcal/mol) [1]. The n-propyl compound, with its estimated intermediate ΔΔG° of ~0.4–0.6 kcal/mol, fills a specific gap in the N-alkyl series between N-ethyl and N-isopropyl, making it valuable for researchers mapping the relationship between N-substituent steric bulk and differential solvation. The conformational homogeneity conferred by the 4-tert-butyl lock ensures unambiguous interpretation of NMR data [1].

NMDA Receptor Ligand Optimization Where Optimal Lipophilicity Is Required

In the development of NMDA receptor PCP-site ligands based on cyclohexylamine scaffolds, the Hansch analysis of 1,3,5-alkylsubstituted analogs demonstrated that lipophilicity and steric bulk are the primary determinants of binding affinity [1]. The n-propyl N-substituent provides a LogP approximately 0.3 units higher than the N-cyclopropyl analog while maintaining a linear, flexible chain topology that differs from the branched N-isopropyl group. This intermediate profile may be optimal for crossing the blood-brain barrier while avoiding excessive lipophilicity that could lead to non-specific binding or metabolic liability [1].

High-Purity Reference Standard for Analytical Method Development

With a commercially available purity specification of 98% [1], 4-tert-butyl-N-propylcyclohexan-1-amine is suitable as a reference standard for HPLC method development, GC-MS calibration, or NMR quantification in metabolomics and impurity profiling studies. The defined stereochemistry enforced by the 4-tert-butyl group eliminates the confounding variable of conformational isomerism that affects the 2-substituted regioisomer [2], making it a superior choice for analytical applications requiring a single, well-defined chromatographic peak.

Application
Selection Property
Validation Focus
Synthesis of spiroxamine-type fungicide analogs
N-Propyl pharmacophore alignment
Ergosterol biosynthesis inhibition screening
Conformational probe studies (solvent-dependent partitioning)
cis/trans partition ratio ~2–3
NMR-based ΔΔG° measurement and series mapping
NMDA receptor PCP-site ligand SAR
Intermediate LogP and linear N-alkyl topology
Binding affinity and blood-brain barrier partitioning models
High-purity reference standard
98% HPLC purity, single conformer
Chromatographic peak purity and spectroscopic identity confirmation
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